

# Synthesis and characterization of "1-Pyrazin-2-yl-1,4-diazepane"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

[Get Quote](#)

## Application Notes for 1-Pyrazin-2-yl-1,4-diazepane

Compound: **1-Pyrazin-2-yl-1,4-diazepane** Molecular Formula: C<sub>9</sub>H<sub>14</sub>N<sub>4</sub> Molecular Weight: 178.24 g/mol

## Introduction

**1-Pyrazin-2-yl-1,4-diazepane** is a novel heterocyclic compound that incorporates both a pyrazine and a 1,4-diazepane moiety. The pyrazine ring is a common feature in many biologically active molecules and approved pharmaceuticals, known for its role in hydrogen bonding and as a bioisosteric replacement for other aromatic systems. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).<sup>[1]</sup> The combination of these two pharmacophores suggests that **1-Pyrazin-2-yl-1,4-diazepane** holds significant potential as a versatile scaffold for the development of new therapeutic agents.

## Potential Applications

- Central Nervous System (CNS) Drug Discovery: The 1,4-diazepane core is structurally related to benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.<sup>[2]</sup> Derivatives of this scaffold could be explored for their activity on GABA-A receptors or other CNS targets. The pyrazine moiety can be functionalized to modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

- Enzyme Inhibition: Pyrazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and NADPH oxidases.<sup>[3]</sup> The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites. **1-Pyrazin-2-yl-1,4-diazepane** can serve as a starting point for the design of potent and selective enzyme inhibitors for therapeutic areas such as oncology and inflammatory diseases.
- Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol, this compound is an ideal candidate for FBDD screening libraries. It provides a three-dimensional scaffold that can be elaborated upon to develop higher affinity ligands for various biological targets.
- Sigma Receptor Ligands: Diazepane-containing derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.<sup>[4]</sup> The unique electronic and steric properties of the pyrazinyl group may lead to novel ligands with high affinity and selectivity for sigma receptor subtypes.

## Experimental Protocols

### Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

The synthesis is proposed as a two-step process involving the mono-Boc protection of 1,4-diazepane followed by a palladium-catalyzed Buchwald-Hartwig amination and subsequent deprotection.

#### Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (2)

This protocol outlines the selective protection of one nitrogen atom of the symmetric 1,4-diazepane (1) to ensure mono-arylation in the subsequent step.

- Materials:

- 1,4-Diazepane (1)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
  - Add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise to the stirred solution over 30 minutes.
  - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with saturated aqueous  $\text{NaHCO}_3$ .
  - Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and filter.
  - Concentrate the filtrate under reduced pressure to yield the crude product.
  - Purify the crude product by flash column chromatography (Silica gel, gradient elution with 5-10% methanol in DCM) to afford tert-butyl 1,4-diazepane-1-carboxylate (2) as a colorless oil.

### Step 2: Synthesis of **1-Pyrazin-2-yl-1,4-diazepane (4)**

This step involves the Buchwald-Hartwig C-N coupling of the protected diazepane with 2-chloropyrazine, followed by acid-mediated deprotection of the Boc group.[\[2\]](#)

- Materials:
  - tert-butyl 1,4-diazepane-1-carboxylate (2)

- 2-Chloropyrazine (3)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Toluene, anhydrous
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Diethyl ether

- Procedure (Coupling):
  - To an oven-dried Schlenk tube, add tert-butyl 1,4-diazepane-1-carboxylate (2) (1.2 eq), 2-chloropyrazine (3) (1.0 eq),  $\text{Pd}(\text{OAc})_2$  (0.05 eq), SPhos (0.10 eq), and  $\text{Cs}_2\text{CO}_3$  (2.0 eq).
  - Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
  - Add anhydrous toluene (0.1 M) via syringe.
  - Heat the reaction mixture to 100 °C and stir for 18-24 hours.
  - Monitor the reaction by TLC or LC-MS.
  - After completion, cool the mixture to room temperature and dilute with ethyl acetate.
  - Filter the mixture through a pad of Celite®, washing with ethyl acetate.
  - Concentrate the filtrate under reduced pressure. The crude intermediate, tert-butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, can be used directly in the next step or purified by column chromatography.

- Procedure (Deprotection):
  - Dissolve the crude intermediate in DCM (0.2 M).
  - Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
  - Allow the solution to warm to room temperature and stir for 2-4 hours.
  - Monitor the deprotection by TLC.
  - Once complete, concentrate the reaction mixture under reduced pressure.
  - Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO<sub>3</sub>.
  - Extract the aqueous layer with DCM (3 x 20 mL).
  - Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate.
  - Purify the crude product by flash column chromatography (Silica gel, gradient elution with 10-15% methanol in DCM with 1% triethylamine) to yield **1-Pyrazin-2-yl-1,4-diazepane (4)**.

## Data Presentation

### Characterization Data for **1-Pyrazin-2-yl-1,4-diazepane (4)**

| Parameter              | Result                          |
|------------------------|---------------------------------|
| Physical State         | Pale yellow oil                 |
| Yield                  | 65% (over two steps)            |
| LC-MS (ESI)            |                                 |
| t <sub>r</sub> (min)   | 1.85                            |
| m/z [M+H] <sup>+</sup> | Found: 179.1295, Calc: 179.1297 |
| Elemental Analysis     |                                 |
| %C                     | Calc: 60.65, Found: 60.58       |
| %H                     | Calc: 7.92, Found: 7.85         |
| %N                     | Calc: 31.43, Found: 31.33       |

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data (in CDCl<sub>3</sub>, 400 MHz)

| <sup>1</sup> H NMR | $\delta$ (ppm) | Multiplicity | J (Hz) | Integration | Assignment           |
|--------------------|----------------|--------------|--------|-------------|----------------------|
| 8.10               | d              | 1.5          | 1H     |             | Pyrazine-H           |
| 7.95               | dd             | 2.5, 1.5     | 1H     |             | Pyrazine-H           |
| 7.80               | d              | 2.5          | 1H     |             | Pyrazine-H           |
| 3.75               | t              | 6.0          | 2H     |             | N-CH <sub>2</sub>    |
| 3.60               | t              | 5.8          | 2H     |             | N-CH <sub>2</sub>    |
| 3.05               | t              | 6.0          | 2H     |             | N-CH <sub>2</sub>    |
| 2.90               | t              | 5.8          | 2H     |             | N-CH <sub>2</sub>    |
| 2.00               | p              | 5.9          | 2H     |             | C-CH <sub>2</sub> -C |
| 1.85               | s (br)         | -            | 1H     |             | NH                   |

| <sup>13</sup> C NMR | $\delta$ (ppm) | Assignment                |
|---------------------|----------------|---------------------------|
| 158.5               |                | Pyrazine C (C-N)          |
| 142.0               |                | Pyrazine CH               |
| 135.5               |                | Pyrazine CH               |
| 132.8               |                | Pyrazine CH               |
| 52.5                |                | Diazepane CH <sub>2</sub> |
| 50.1                |                | Diazepane CH <sub>2</sub> |
| 48.3                |                | Diazepane CH <sub>2</sub> |
| 46.0                |                | Diazepane CH <sub>2</sub> |
| 27.5                |                | Diazepane CH <sub>2</sub> |

## Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic scheme for **1-Pyrazin-2-yl-1,4-diazepane**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and characterization of "1-Pyrazin-2-yl-1,4-diazepane"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333839#synthesis-and-characterization-of-1-pyrazin-2-yl-1-4-diazepane>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)